t-Boc-Aminooxy-PEG3-bromide
Overview
Description
t-Boc-Aminooxy-PEG3-bromide: is a chemical compound that serves as a crosslinker, containing a t-Boc-Aminooxy group and a bromide group. The t-Boc-Aminooxy group is protected and can be deprotected under mild acidic conditions. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions .
Mechanism of Action
Target of Action
t-Boc-Aminooxy-PEG3-bromide is a crosslinker . It contains a t-Boc-Aminooxy group and a bromide group . The primary targets of this compound are molecules that can undergo nucleophilic substitution reactions .
Mode of Action
The bromide (Br) group in this compound is a very good leaving group for nucleophilic substitution reactions . This means that the bromide group can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. The t-Boc-aminooxy group can be deprotected under mild acidic conditions , which means it can be removed to expose the aminooxy group. This allows the aminooxy group to participate in further reactions.
Pharmacokinetics
The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially influence its absorption and distribution in the body.
Action Environment
The action of this compound can be influenced by environmental factors such as pH, as the deprotection of the t-Boc-aminooxy group occurs under mild acidic conditions . Additionally, the solubility of the compound in aqueous media suggests that it may be more effective in environments with a certain water content .
Biochemical Analysis
Biochemical Properties
t-Boc-Aminooxy-PEG3-bromide is involved in biochemical reactions as a crosslinker . The t-Boc-aminooxy group can be deprotected under mild acidic conditions to reveal the aminooxy group . This group can then interact with aldehydes to form oxime bonds . The bromide (Br) group is a very good leaving group for nucleophilic substitution reactions .
Cellular Effects
Its hydrophilic PEG spacer increases solubility in aqueous media , which could potentially influence cell function by facilitating the transport and distribution of the compound within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a crosslinker . The t-Boc-aminooxy group can be deprotected under mild acidic conditions to reveal the aminooxy group . This group can then interact with aldehydes to form oxime bonds . The bromide (Br) group is a very good leaving group for nucleophilic substitution reactions .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal storage conditions .
Metabolic Pathways
The compound can participate in nucleophilic substitution reactions due to the presence of the bromide (Br) group .
Transport and Distribution
Its hydrophilic PEG spacer could potentially facilitate its transport and distribution within cells .
Subcellular Localization
Given its properties, it could potentially localize to areas of the cell where nucleophilic substitution reactions occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG3-bromide typically involves the following steps:
Protection of the Aminooxy Group: The aminooxy group is protected with a t-Boc (tert-Butyloxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Attachment of the PEG Spacer: The protected aminooxy group is then linked to a PEG3 (triethylene glycol) spacer.
Introduction of the Bromide Group: Finally, a bromide group is introduced to the compound, making it ready for nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The compound is typically purified using techniques like column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromide group in t-Boc-Aminooxy-PEG3-bromide is a very good leaving group, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Deprotection: The t-Boc group can be removed under mild acidic conditions, revealing the free aminooxy group, which can then participate in further chemical reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions often involve solvents like dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF).
Deprotection: Mild acidic conditions, such as using trifluoroacetic acid (TFA), are employed to remove the t-Boc group.
Major Products Formed:
Nucleophilic Substitution: The major products are the substituted compounds where the bromide group is replaced by the nucleophile.
Deprotection: The major product is the free aminooxy compound
Scientific Research Applications
Chemistry:
Crosslinking Agent: t-Boc-Aminooxy-PEG3-bromide is used as a crosslinking agent in the synthesis of polymers and bioconjugates.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules, such as proteins and peptides, to various surfaces or other biomolecules.
Medicine:
Drug Delivery: The hydrophilic PEG spacer increases solubility in aqueous media, making it useful in drug delivery systems.
Industry:
Comparison with Similar Compounds
t-Boc-Aminooxy-PEG2-bromide: Similar structure but with a shorter PEG spacer.
Aminooxy-PEG3-bromide: Lacks the t-Boc protection group.
Boc-Aminooxy-PEG3-bromide: Another variant with slight structural differences.
Uniqueness: t-Boc-Aminooxy-PEG3-bromide is unique due to its combination of a t-Boc-protected aminooxy group and a bromide group, along with a PEG3 spacer. This combination provides high solubility in aqueous media and versatility in chemical reactions, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Biological Activity
t-Boc-Aminooxy-PEG3-bromide is a specialized chemical compound that plays a significant role in bioconjugation and drug delivery applications. Its unique structure, which includes a tert-butoxycarbonyl (t-Boc) protecting group, an aminooxy functional group, and a polyethylene glycol (PEG) linker, enhances its utility in various biochemical processes. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈BrN₃O₃
- Molecular Weight : Approximately 372.25 g/mol
- Functional Groups :
- t-Boc Group : Provides protection to the amino group during synthesis.
- Aminooxy Group : Essential for forming stable linkages with carbonyl-containing compounds.
- PEG Linker : Enhances solubility and biocompatibility.
Mechanisms of Biological Activity
The biological activity of this compound primarily stems from its ability to participate in bioconjugation reactions. The aminooxy group allows for selective labeling and modification of biomolecules, which is crucial in drug development and therapeutic applications. Key mechanisms include:
- Oxime Bond Formation : The aminooxy group reacts with aldehydes to form stable oxime bonds, facilitating the conjugation of drugs to target biomolecules.
- Nucleophilic Substitution : The bromide group enhances reactivity in nucleophilic substitution reactions, making it a valuable tool for synthesizing various bioconjugates.
Applications
This compound has diverse applications in biomedical research and drug development:
- Bioconjugation : Used to link biomolecules such as proteins and peptides, essential for creating targeted therapies.
- Targeted Drug Delivery : Its ability to form stable adducts enables the design of drug delivery systems that can release therapeutics at specific sites within the body.
- Synthesis of PROTACs : The compound is utilized in synthesizing proteolysis-targeting chimeras (PROTACs), which have gained attention for their potential in targeted protein degradation, offering new avenues for cancer therapy .
Research Findings
Several studies have investigated the biological activity and applications of this compound:
Case Study: Bioconjugation Efficiency
A comparative study highlighted the efficiency of this compound in forming conjugates with various biomolecules. The results indicated that the compound exhibited high yields in oxime bond formation under physiological conditions, essential for developing novel therapeutic agents.
Table 1: Comparison of Bioconjugation Compounds
Compound Name | Reaction Type | Yield (%) | Comments |
---|---|---|---|
This compound | Oxime bond formation | 85 | High efficiency under physiological conditions |
Aminooxy-PEG2-bromide | Oxime bond formation | 70 | Shorter PEG chain may affect kinetics |
Aminooxy-PEG4-bromide | Oxime bond formation | 75 | Longer PEG chain enhances solubility |
In Vivo Studies
In vivo studies utilizing this compound have demonstrated its potential in targeted drug delivery systems. For instance, research involving PROTACs synthesized with this compound showed significant efficacy in reducing tumor growth in animal models by effectively targeting specific proteins for degradation .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26BrNO6/c1-13(2,3)21-12(16)15-20-11-10-19-9-8-18-7-6-17-5-4-14/h4-11H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEZLXYPVZNLFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26BrNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601170820 | |
Record name | 1,1-Dimethylethyl 14-bromo-3,6,9,12-tetraoxa-2-azatetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601170820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918132-15-7 | |
Record name | 1,1-Dimethylethyl 14-bromo-3,6,9,12-tetraoxa-2-azatetradecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918132-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 14-bromo-3,6,9,12-tetraoxa-2-azatetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601170820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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